2,7-Dibromo-4,5-diaza-9,9-spirobifluorene
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Overview
Description
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene is a compound that belongs to the spirobifluorene family. It is characterized by the presence of two bromine atoms at the 2 and 7 positions, and two nitrogen atoms at the 4 and 5 positions on the spirobifluorene core. This compound is known for its high photoluminescence and electroluminescent quantum efficiency, making it valuable in the development of organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene can be synthesized from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent of 2-bromobiphenyl . The reaction typically involves the use of anhydrous conditions and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other functional groups using reagents like organolithium or organomagnesium compounds.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger conjugated systems.
Common Reagents and Conditions:
Grignard Reagents: Used for the initial synthesis from 2,7-dibromo-9-fluorenone.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products: The major products formed from these reactions include various substituted spirobifluorene derivatives, which can be tailored for specific applications in organic electronics .
Scientific Research Applications
2,7-Dibromo-4,5-diaza-9,9-spirobifluorene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): It is used as a host material in OLEDs due to its high photoluminescence and electroluminescent properties.
Organic Photovoltaics (OPVs): It serves as a building block for the synthesis of semiconducting molecules and polymers used in OPVs.
Perovskite Solar Cells: It is utilized in the preparation of materials for highly efficient perovskite solar cells.
Mechanism of Action
The mechanism by which 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene exerts its effects is primarily through its ability to control molecular interactions in the solid state. The spirobifluorene core, with its sp3 carbon and twisted non-coplanar structure, prevents close packing of molecules, generating amorphous glass materials with morphological stability . This unique structure also breaks the conjugation inside the molecule, resulting in higher triplet energy and enhanced photophysical properties .
Comparison with Similar Compounds
2,7-Dibromo-9,9-spirobifluorene: Similar in structure but lacks the diaza functionality.
2,7-Dibromo-9-fluorenone: A precursor in the synthesis of 2,7-Dibromo-4,5-diaza-9,9-spirobifluorene.
9,9-Dioctyl-2,7-dibromofluorene: Another derivative used in organic electronics.
Uniqueness: this compound is unique due to the presence of nitrogen atoms in the spirobifluorene core, which imparts distinct electronic properties and enhances its applicability in various organic electronic devices .
Properties
Molecular Formula |
C23H12Br2N2 |
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Molecular Weight |
476.2 g/mol |
IUPAC Name |
5,11-dibromospiro[3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene-8,9'-fluorene] |
InChI |
InChI=1S/C23H12Br2N2/c24-13-9-19-21(26-11-13)22-20(10-14(25)12-27-22)23(19)17-7-3-1-5-15(17)16-6-2-4-8-18(16)23/h1-12H |
InChI Key |
XEQZDQMZCURGRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=C4C=C(C=N6)Br)N=CC(=C5)Br |
Origin of Product |
United States |
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